
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a hydroxyphenylacetyl group and a methyl group attached to the pyrrole ring.
准备方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 1H-pyrrole-2-carboxaldehyde with hydroxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
化学反应分析
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents such as halogens or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
科学研究应用
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: This compound lacks the hydroxyphenylacetyl and methyl groups, making it less complex and potentially less biologically active.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This compound has a methyl group but lacks the hydroxyphenylacetyl group, which may result in different chemical and biological properties.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
828923-12-2 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
5-(2-hydroxy-2-phenylacetyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-15-11(9-16)7-8-12(15)14(18)13(17)10-5-3-2-4-6-10/h2-9,13,17H,1H3 |
InChI 键 |
OGJCYMPTLWXQQW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1C(=O)C(C2=CC=CC=C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
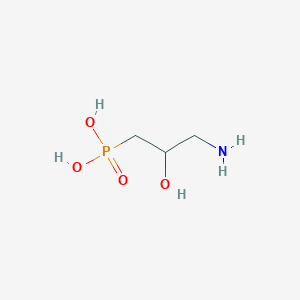

![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
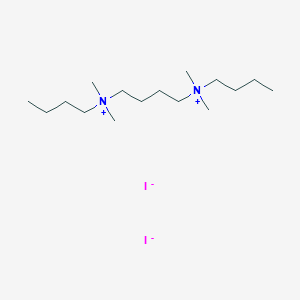
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
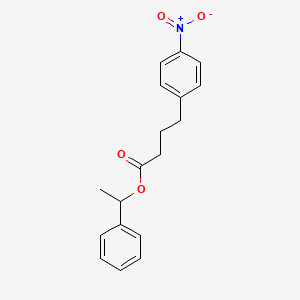
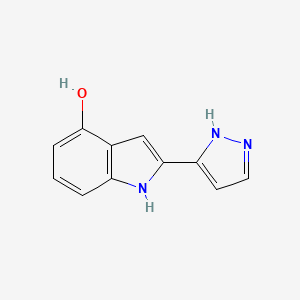
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
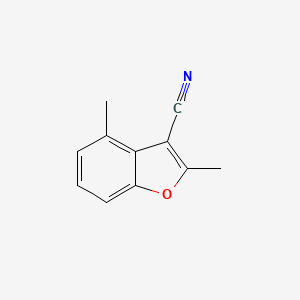
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
